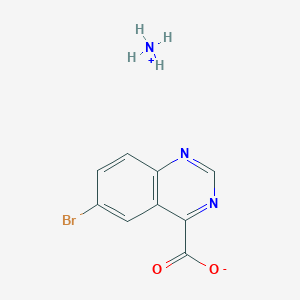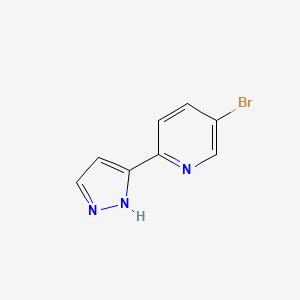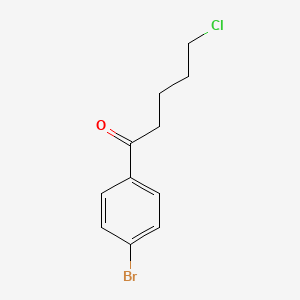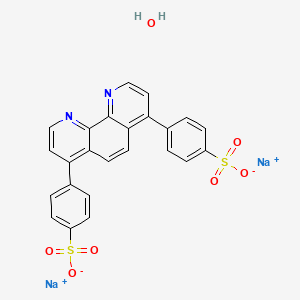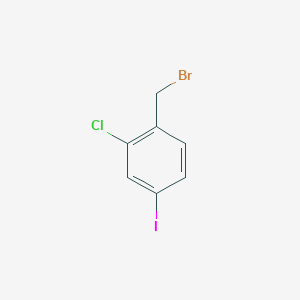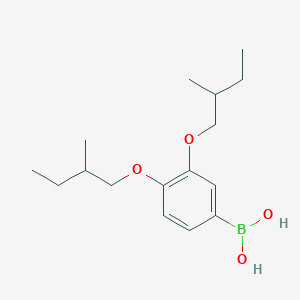
3,4-Bis(2-methylbutyloxy)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(2-methylbutyloxy)benzeneboronic acid: is an organoboron compound with the molecular formula C16H27BO4 and a molecular weight of 294.19 g/mol . This compound is characterized by the presence of two 2-methylbutyloxy groups attached to a benzene ring, which is further bonded to a boronic acid group. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(2-methylbutyloxy)benzeneboronic acid typically involves the following steps :
Stage 1: this compound is reacted with 2-bromo-4,4’-di-tert-butylbiphenyl in the presence of potassium carbonate in a mixture of water and toluene for 1 hour.
Stage 2: The reaction mixture is then subjected to heating and reflux for 8 hours in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst.
Stage 3: Sodium cyanide is added to the reaction mixture, and the mixture is stirred for an additional 2 hours. The organic phase is then washed, dried, and evaporated to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Bis(2-methylbutyloxy)benzeneboronic acid undergoes various types of chemical reactions, including:
Suzuki Coupling: This reaction involves the coupling of the boronic acid group with halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The 2-methylbutyloxy groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), and solvents (e.g., toluene, water) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
3,4-Bis(2-methylbutyloxy)benzeneboronic acid has a wide range of applications in scientific research, including :
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(2-methylbutyloxy)benzeneboronic acid primarily involves its ability to form stable carbon-carbon bonds through Suzuki coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the coupling process, leading to the formation of biaryl compounds . Additionally, the compound’s boronic acid group can interact with biological molecules, making it useful in medicinal chemistry and drug development.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3,4-Dimethoxyphenylboronic acid
Comparison:
- Phenylboronic acid: Lacks the 2-methylbutyloxy groups, making it less sterically hindered and more reactive in certain reactions.
- 4-Methoxyphenylboronic acid: Contains a methoxy group instead of the 2-methylbutyloxy groups, leading to different electronic effects and reactivity.
- 3,4-Dimethoxyphenylboronic acid: Similar structure but with methoxy groups, which can influence its reactivity and applications differently.
Uniqueness: 3,4-Bis(2-methylbutyloxy)benzeneboronic acid is unique due to the presence of two bulky 2-methylbutyloxy groups, which can influence its steric and electronic properties, making it suitable for specific synthetic applications and research purposes .
Propiedades
IUPAC Name |
[3,4-bis(2-methylbutoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO4/c1-5-12(3)10-20-15-8-7-14(17(18)19)9-16(15)21-11-13(4)6-2/h7-9,12-13,18-19H,5-6,10-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHUSFJMXHPOSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC(C)CC)OCC(C)CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622922 |
Source


|
| Record name | [3,4-Bis(2-methylbutoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340148-67-6 |
Source


|
| Record name | Boronic acid, [3,4-bis(2-methylbutoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340148-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3,4-Bis(2-methylbutoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
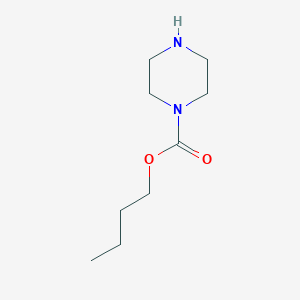
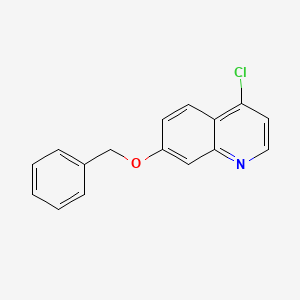
![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)
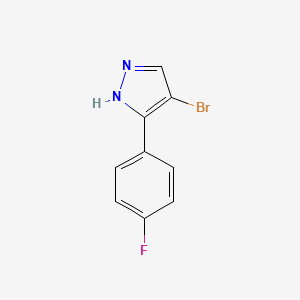
![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)
